Methyl 2-[(4-chlorophenyl)amino]acetate
Description
Methyl 2-[(4-chlorophenyl)amino]acetate (CAS: 131770-31-5) is an organochlorine compound characterized by a phenyl group substituted with a chlorine atom at the para position, an amino group linked to the acetate ester moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the ester and aromatic groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. It is often utilized in the preparation of bioactive molecules, including precursors to psychoactive substances and pharmacophores .
Properties
IUPAC Name |
methyl 2-(4-chloroanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)6-11-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPQJKATNYSUHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266294 | |
| Record name | Glycine, N-(4-chlorophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131770-31-5 | |
| Record name | Glycine, N-(4-chlorophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131770-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(4-chlorophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycine, N-(4-chlorophenyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(4-chlorophenyl)amino]acetate can be synthesized through the esterification of N-(4-chlorophenyl)glycine. One common method involves the reaction of N-(4-chlorophenyl)glycine with methanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-chlorophenyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(4-chlorophenyl)glycine.
Reduction: Formation of N-(4-chlorophenyl)glycinol.
Substitution: Formation of various substituted phenyl glycine methyl esters.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have highlighted the potential of methyl 2-[(4-chlorophenyl)amino]acetate as an anticancer agent. A series of derivatives based on similar structures have been synthesized, showing promising results in inhibiting cancer cell proliferation. For example, modifications of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were reported to selectively inhibit the growth of colon cancer cells, demonstrating effective IC50 values compared to standard treatments like doxorubicin .
2. Histone Deacetylase Inhibitors (HDACIs)
The compound has also been investigated for its role as a histone deacetylase inhibitor. HDACIs are crucial in cancer therapy as they can reactivate silenced genes involved in tumor suppression. This compound derivatives have shown significant activity against HeLa cells, with IC50 values indicating strong antiproliferative effects .
Organic Synthesis
1. Precursor for Synthesis
This compound serves as a valuable precursor in the synthesis of various organic compounds. Its ability to undergo chemical transformations allows chemists to modify its structure to create new derivatives with enhanced biological activities or different chemical properties. For instance, it can be transformed into trichloroacetimidates or acetates through reactions with trichloroacetonitrile and acetic anhydride, respectively .
2. Synthesis of Novel Compounds
The compound has been utilized in the development of novel compounds with potential therapeutic applications. For example, researchers have synthesized N-alkyl derivatives that exhibit improved pharmacological profiles compared to their parent compounds . This highlights the versatility of this compound in drug development.
Case Study 1: Anticancer Properties
A study focused on the synthesis of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives demonstrated their effectiveness as HDAC inhibitors. The synthesized compounds showed IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, indicating their potential as anticancer agents .
| Compound | IC50 (μM) | Reference |
|---|---|---|
| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | 0.69 | |
| Doxorubicin | 2.29 |
Case Study 2: Anti-inflammatory Activity
In vitro studies have indicated that this compound derivatives exhibit significant anti-inflammatory effects by inhibiting TNF-alpha production in human cell lines. This suggests potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of Methyl 2-[(4-chlorophenyl)amino]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release N-(4-chlorophenyl)glycine, which can then interact with enzymes and receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest analogues differ in substituent positions, ester groups, or additional functional groups. Key examples include:
Ethyl 2-((3-chlorophenyl)amino)acetate (CAS: 2573-31-1)
- Structural Difference : Ethyl ester group instead of methyl, and chlorine at the meta position on the phenyl ring.
- The meta-chloro substitution may reduce steric hindrance in reactions compared to the para position .
Methyl 2-((3,4-dichlorophenyl)(methyl)amino)acetate (CAS: 1218336-17-4)
- Structural Difference : Dichlorination at meta and para positions, and a methyl group on the nitrogen atom.
- N-methylation reduces hydrogen-bonding capacity, affecting interactions in biological systems .
Methyl 2-amino-2-(4-chlorophenyl)acetate (CAS: 43189-43-1)
- Structural Difference: Amino group directly attached to the α-carbon of the acetate instead of the phenylamino linkage.
- This compound is often used as a chiral building block in drug synthesis .
Methyl [(4-chlorophenyl)sulfonylamino]acetate (CAS: 496937-72-5)
- Structural Difference : Incorporation of a sulfonyl group and a phenylethyl chain.
- Impact : The sulfonyl group enhances metabolic stability and may confer protease inhibition activity. The phenylethyl chain increases hydrophobicity, making it suitable for central nervous system-targeting drugs .
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate (CAS: 454473-65-5)
- Structural Difference : Sulfonamide linkage and a phenyl group on the α-carbon.
- Impact : The sulfonamide group improves water solubility and bioactivity, often seen in antimicrobial or anti-inflammatory agents. The phenyl group may enhance binding to aromatic receptors .
Methyl 2-[1-({[2-(4-chlorophenyl)acetyl]amino}carbothioyl)-3-oxo-2-piperazinyl]acetate
- Structural Difference : Piperazinyl and carbothioyl groups.
- Impact : These groups introduce conformational rigidity and hydrogen-bonding sites, typical in kinase inhibitors or enzyme modulators .
Biological Activity
Methyl 2-[(4-chlorophenyl)amino]acetate, also known as R-Methyl 2-amino-2-(4-chlorophenyl)acetate , is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 131770-31-5
- Molecular Formula : C9H10ClN O2
- Molecular Weight : 201.63 g/mol
The biological activity of this compound can be attributed to its structural features. The presence of the 4-chlorophenyl group enhances the compound's lipophilicity, which may facilitate its interaction with cellular membranes and biological targets. The amino group can participate in hydrogen bonding with biomolecules, potentially influencing enzymatic activities and receptor interactions.
Biological Activities
-
Anticancer Activity
- A series of studies have indicated that derivatives of this compound exhibit antiproliferative properties against various cancer cell lines. For instance, compounds modified from this structure showed IC50 values ranging from 0.69 to 11 μM against HeLa cells, demonstrating significant potency compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .
- Histone Deacetylase Inhibition (HDACi)
-
Neuroprotective Effects
- Preliminary studies suggest that this compound may possess neuroprotective properties, potentially through modulation of neuroinflammatory pathways or direct antioxidant effects. This aspect warrants further investigation to establish its efficacy in neurodegenerative conditions.
Case Studies and Research Findings
Safety and Toxicology
While this compound shows promising biological activities, safety assessments are critical. The compound has been noted to cause skin and eye irritation upon contact . Toxicological evaluations are necessary to determine safe dosage levels for therapeutic applications.
Q & A
Q. Table 1: Common Solvent Systems for Purification
| Solvent Ratio (Hexane:EtOAc) | Purity (%) | Yield (%) | Reference |
|---|---|---|---|
| 10:1 | >95 | 68 | |
| 5:1 | >90 | 62 |
How is the structural identity of this compound validated?
Answer:
A combination of spectroscopic and crystallographic methods is used:
- 1H NMR: Signals at δ 6.67 (NH), 5.22 (OH), 3.92 (OCH₃), and 3.68 ppm (NCH₂) confirm functional groups .
- 13C NMR: Peaks at 177.6 ppm (C=O) and 170.1 ppm (ester carbonyl) verify the backbone .
- X-ray crystallography: Bond lengths (e.g., C1–C2: 1.432 Å) and angles (C1–O1–C4: 109.53°) provide 3D structural validation .
Q. Table 2: Key NMR Assignments
| Proton/Group | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| NH | 6.67 | Singlet | |
| OCH₃ | 3.68 | Triplet | |
| NCH₂ | 4.63 | Quartet |
What intermediates are critical in its synthesis?
Answer:
Key intermediates include:
- Methyl (S)-2-amino-2-(4-chlorophenyl)acetate (3.24): A chiral precursor resolved via asymmetric catalysis .
- Ethyl 2-chloro-2-[N'-(4-chlorophenyl)hydrazono]acetate: Used in diazo insertion reactions under visible-light conditions .
Advanced Research Questions
How can reaction conditions be optimized for higher enantioselectivity?
Answer:
Optimization strategies include:
- Catalyst Screening: Chiral auxiliaries (e.g., BINOL-derived phosphoric acids) improve enantiomeric excess (ee) in asymmetric syntheses .
- Solvent Effects: Polar aprotic solvents (e.g., DCM) enhance reaction rates, while low temperatures (–20°C) reduce racemization .
- Kinetic Resolution: HRMS and chiral HPLC monitor intermediates to adjust reaction times and avoid byproducts .
What challenges arise in stereochemical analysis, and how are they resolved?
Answer:
Challenges include overlapping NMR signals and ambiguous NOE correlations. Solutions involve:
- X-ray Crystallography: Single-crystal structures resolve absolute configurations (e.g., C3–C4 bond torsion angle: 107.5°) .
- Dynamic NMR (DNMR): Variable-temperature 1H NMR distinguishes rotamers and conformational isomers .
Q. Table 3: Crystallographic Data Highlights
| Parameter | Value | Reference |
|---|---|---|
| C1–C2 bond length (Å) | 1.432 | |
| C3–N1–C6 angle (°) | 125.0 | |
| R factor | 0.036 |
How can mechanistic pathways be elucidated for its reactivity in insertion reactions?
Answer:
Mechanistic studies employ:
- Isotopic Labeling: 13C-labeled reagents track carbon migration in α-carbonyl sulfoxonium ylide reactions .
- DFT Calculations: Predict transition states for N–H insertions, validated by HRMS detection of intermediates .
- In situ FT-IR: Monitors reaction progress by carbonyl peak shifts (e.g., 1725 cm⁻¹ for ester groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
